(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate
Description
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate is a diaryliodonium salt characterized by a mesityl (2,4,6-trimethylphenyl) group and a 4-acetylphenyl moiety, paired with a trifluoromethanesulfonate (triflate, OTf) counterion. This compound is synthesized via a flow chemistry approach, yielding gray solids with a melting point of 183–184°C and a high purity of 79% after recrystallization in diethyl ether . Its structure is confirmed by NMR spectroscopy:
- ¹H NMR (CDCl₃): δ 7.94 (d, J = 8.7 Hz, 2H), 7.79 (d, J = 8.7 Hz, 2H), 7.14 (s, 2H), 2.62 (s, 6H, mesityl methyl), 2.59 (s, 3H, acetyl), 2.38 (s, 3H, mesityl methyl) .
- ¹³C NMR: δ 196.3 (acetyl carbonyl), 145.1–116.6 (aromatic carbons), 27.3–21.3 (methyl groups) .
The acetyl group on the phenyl ring enhances electrophilicity, making this compound a potent arylating agent in transition-metal-catalyzed reactions, such as Cu-catalyzed regioselective annulations .
Properties
Molecular Formula |
C18H18F3IO4S |
|---|---|
Molecular Weight |
514.3 g/mol |
IUPAC Name |
(4-acetylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C17H18IO.CHF3O3S/c1-11-9-12(2)17(13(3)10-11)18-16-7-5-15(6-8-16)14(4)19;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
ZBIIIXYZYTWRMA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(=O)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-acetylphenyl)iodonium salts with mesityl iodide in the presence of trifluoromethanesulfonic acid . The reaction is carried out under inert atmosphere and at room temperature to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2.1. Electrophilic Aromatic Substitution
The iodonium cation acts as an electrophile, enabling aryl transfer to nucleophiles. For example, in the presence of copper salts, this compound facilitates the aryl transfer to triazoles, forming substituted triazolium salts .
Mechanistic Pathway
-
Oxidation : The iodonium ion undergoes single-electron transfer (SET) to generate an aryl radical.
-
Aryl Transfer : The radical abstracts a hydrogen atom from nucleophiles (e.g., triazoles), initiating electrophilic substitution .
2.2. Oxidation Reactions
The compound serves as an oxidizing agent in reactions involving alkynyl carboxylic acids. For instance, under palladium catalysis, it enables decarboxylative coupling to form diarylacetylenes .
2.3. Photoredox Catalysis
In photoredox-catalyzed reactions, the compound participates in sulfonylation via SET:
-
Reduction : The iodonium salt is reduced by a photocatalyst (e.g., 4CzIPN) to generate an aryl radical.
-
Sulfonylation : The radical reacts with SO₂ to form a sulfonyl radical, which undergoes further oxidation to produce β-keto sulfones .
3.1. Arylation of Heterocycles
Used to introduce aryl groups into triazoles, achieving up to 97% yields under optimized conditions (e.g., CuSO₄ in DMF at 100°C) .
3.2. Scale-Up via Flow Chemistry
Flow synthesis offers rapid production (2-second residence time) with high yields (89% for di-p-tolyliodonium triflate) and scalability to gram quantities .
3.3. Functionalization of Arene Derivatives
Facilitates the introduction of trifluoromethyl groups into aromatic systems, as demonstrated in the synthesis of 1-(trifluoromethyl)benzene derivatives .
Structural and Analytical Characterization
NMR Data (Example for (4-Acetylphenyl)(mesityl)iodonium Trifluoromethanesulfonate):
-
¹H NMR : δ 10.28 (s, 1H), 7.93 (d, J = 8.7 Hz, 2H), 7.66 (d, J = 8.6 Hz, 2H), 7.20 (s, 2H), 2.60 (s, 6H), 2.28 (s, 3H), 2.05 (s, 3H) .
-
¹³C NMR : δ 169.5, 143.4, 142.8, 141.8, 136.3, 130.2, 123.4, 122.7, 122.0, 106.3, 26.7, 24.6, 21.0 .
Comparison of Reaction Efficiency
| Reaction Type | Key Advantages | Limitations |
|---|---|---|
| Batch Synthesis | Well-established protocols | Long reaction times |
| Flow Synthesis | Scalability, rapid throughput (2 s) | Requires specialized equipment |
| Photoredox Catalysis | Mild conditions, diverse applications | Sensitive to light intensity |
Research Findings
-
Yield Optimization : Flow synthesis achieves higher yields (89%) compared to traditional batch methods (69%) .
-
Substrate Tolerance : The compound reacts effectively with electron-withdrawing groups (e.g., nitro, ketones) and heterocycles like pyridine .
-
Side Products : Minor byproducts like mesitylene derivatives may form, requiring purification .
This compound’s versatility in enabling electrophilic substitution, oxidation, and photoredox catalysis positions it as a valuable tool in modern organic synthesis. Its scalability via flow methods further enhances its practical utility .
Scientific Research Applications
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate involves the interaction of the iodonium group with molecular targets. The iodonium group can act as an electrophile, facilitating reactions with nucleophiles and other reactive species . The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., acetyl, CF₃) lower melting points compared to electron-donating groups (e.g., methyl, methoxy), likely due to reduced crystal packing efficiency .
- Acetyl-substituted derivatives show superior reactivity in annulation reactions due to enhanced electrophilicity .
- Bromo- and methoxy-substituted analogues are preferred in enantioselective transformations, where steric and electronic effects direct regioselectivity .
Counterion Effects
The counterion significantly influences solubility and reaction efficiency:
Key Observations :
- Triflate salts exhibit superior solubility in organic solvents (e.g., DCE) and higher reactivity due to the triflate’s weak coordination and good leaving-group ability .
- Hexafluorophosphate (PF₆⁻) salts are less reactive in annulations, necessitating longer reaction times .
- Tosylates are less efficient in sulfonyloxylation reactions compared to triflates .
Stability and Thermal Behavior
- (4-Acetylphenyl)(mesityl)iodonium triflate shows moderate thermal stability, decomposing near its melting point (~184°C) .
- N-Heterocycle-stabilized iodonium salts (e.g., pyrazole- or benzimidazole-substituted derivatives) exhibit higher thermal stability (decomposition >200°C) due to aromatic stacking and hydrogen bonding .
- TGA-DSC data for (2-carboxyphenyl)(mesityl)iodonium triflate reveals a decomposition onset at 210°C, highlighting the stabilizing effect of carboxylate groups .
Biological Activity
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate is a specialized compound that has garnered attention in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an iodonium moiety, which enhances its electrophilic properties, making it a useful reagent in various chemical reactions. Its structure can be represented as follows:
- Chemical Formula : C₁₄H₁₅F₃O₃S
- IUPAC Name : (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate
- CAS Number : 787-69-9
The biological activity of (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Electrophilic Activation : The iodonium ion acts as a strong electrophile, facilitating nucleophilic attacks by biological molecules such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to the generation of ROS, which can affect cell signaling pathways and promote apoptosis in certain contexts .
1. Anticancer Activity
Research has indicated that (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer (MCF-7 Cells) : The compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent cytotoxic effects .
2. Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial therapies .
Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate on MCF-7 breast cancer cells. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against breast cancer .
Study 2: Antimicrobial Activity Against Bacterial Strains
In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
These findings suggest that the compound can effectively inhibit the growth of pathogenic bacteria, supporting its potential use in clinical settings.
Q & A
Q. What are the synthetic protocols and characterization methods for (4-acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate?
The compound is typically synthesized via oxidative iodination of mesitylene and 4-acetylphenyl precursors, followed by counterion exchange with trifluoromethanesulfonic acid. Key steps include:
- Oxidative coupling : Using [bis(trifluoroacetoxy)iodo]benzene (PIDA) or similar hypervalent iodine reagents to generate the diaryliodonium core .
- Counterion exchange : Reaction with triflic acid (CF₃SO₃H) to yield the triflate salt. Characterization involves ¹H/¹³C NMR (e.g., δ 2.29 ppm for mesityl methyl groups, δ 7.98 ppm for acetylphenyl protons) and mass spectrometry (expected molecular ion at m/z ~520–540) .
Q. How does the mesityl group influence the stability and reactivity of this iodonium salt?
The mesityl (2,4,6-trimethylphenyl) group enhances thermal stability due to steric hindrance, reducing decomposition during storage. It also modulates electrophilicity : the electron-donating methyl groups lower the iodonium center’s electrophilic character compared to unsubstituted aryl groups, which can slow reaction kinetics in certain transformations .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in metal-free C–H trifluoroethylation of heteroarenes?
In reactions with indoles, the iodonium salt acts as a trifluoroethyl radical precursor under mild photoredox conditions. Computational studies (DFT) suggest:
- Homolytic cleavage of the C–I bond generates a mesityl-stabilized iodanyl radical and a trifluoroethyl radical.
- Radical addition at the C3 position of indoles proceeds via a polar transition state , with triflic acid (from counterion dissociation) acting as a proton shuttle . Contradictions in regioselectivity (e.g., C3 vs. C2 selectivity) may arise from solvent polarity or substituent effects on the indole ring .
Q. How can conflicting data on aryl transfer efficiency be resolved in cross-coupling reactions?
Discrepancies in transfer rates between the 4-acetylphenyl and mesityl groups may arise from:
- Steric effects : The mesityl group’s bulkiness impedes transmetalation in Pd-catalyzed couplings.
- Electronic effects : The acetyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent iodonium center, favoring acetylphenyl transfer. Methodological solutions include:
- Using bulky ligands (e.g., SPhos) to mitigate steric clashes .
- Adjusting solvent polarity (e.g., DMF vs. THF) to modulate electrophilicity .
Q. What strategies optimize the use of this iodonium salt in visible-light-mediated polymerizations?
The compound serves as a photoacid generator (PAG) in cationic polymerizations. Key optimizations:
- Wavelength selection : UV (254 nm) vs. visible light (450 nm) affects the rate of acid release.
- Co-initiators : Adding sensitizers like eosin Y improves quantum yield by enhancing light absorption . Challenges include minimizing side reactions (e.g., aryl group incorporation into the polymer backbone), addressed by using low iodonium salt concentrations (<1 mol%) .
Data Contradictions and Analytical Approaches
Q. Why do NMR spectra of analogous iodonium salts show variability in methyl group chemical shifts?
Q. How do competing decomposition pathways affect the compound’s shelf life?
Degradation via hydrolysis (triflate anion reacting with moisture) or thermal homolysis (C–I bond cleavage) can reduce efficacy. Mitigation strategies:
- Storage : Anhydrous conditions at −20°C in amber vials.
- Stabilizers : Adding radical scavengers (e.g., BHT) inhibits homolysis .
Methodological Recommendations
- Synthesis : Prioritize Schlenk techniques to exclude moisture and oxygen during iodonium salt preparation .
- Reaction Design : For radical-based applications, combine with blue LEDs (450 nm) and catalytic amounts of [Ir(ppy)₃] to enhance efficiency .
- Analytical QC : Use HPLC-MS to detect trace decomposition products (e.g., mesitylene or acetylbenzene byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
